molecular formula C5H4BrNOS B13928322 4-Bromo-2-methylthiazole-5-carbaldehyde

4-Bromo-2-methylthiazole-5-carbaldehyde

Cat. No.: B13928322
M. Wt: 206.06 g/mol
InChI Key: UCYOVUOHHVAUHA-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde typically involves the bromination of 2-methylthiazole followed by formylation. One common method includes the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-2-methylthiazole is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 5-position .

Industrial Production Methods

Industrial production of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-Thiazolecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Bromo-2-methyl-5-thiazolecarboxylic acid.

    Reduction: 4-Bromo-2-methyl-5-thiazolemethanol.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The bromine atom and the thiazole ring contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiazole-5-carboxaldehyde: Similar structure but with the bromine atom at the 2-position.

    4-Methylthiazole-5-carboxaldehyde: Similar structure but without the bromine atom.

    5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a thiophene ring instead of a thiazole ring.

Uniqueness

4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is unique due to the specific combination of substituents on the thiazole ring, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

IUPAC Name

4-bromo-2-methyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H4BrNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3

InChI Key

UCYOVUOHHVAUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C=O)Br

Origin of Product

United States

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